![molecular formula C13H11FO B582568 3-(3-Fluor-4-methylphenyl)phenol CAS No. 1261959-24-3](/img/structure/B582568.png)
3-(3-Fluor-4-methylphenyl)phenol
Übersicht
Beschreibung
3-(3-Fluoro-4-methylphenyl)phenol: is an aromatic compound with the molecular formula C13H11FO . It is a derivative of phenol, where the phenyl group is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position.
Wissenschaftliche Forschungsanwendungen
Chemistry
3-(3-Fluoro-4-methylphenyl)phenol serves as a valuable building block in organic synthesis. It is utilized in the creation of more complex molecules, including pharmaceuticals and agrochemicals. Its unique chemical properties enhance thermal stability and mechanical strength in polymer applications.
Application | Description |
---|---|
Organic Synthesis | Used to synthesize complex organic compounds. |
Polymer Production | Enhances properties of polymers and coatings. |
Biology
In biological research, this compound acts as a probe to study enzyme interactions and metabolic pathways involving phenolic compounds. Its ability to modulate cellular processes makes it a candidate for further investigation in pharmacological studies.
Biological Activity | Mechanism |
---|---|
Enzyme Interaction | Modulates activity of enzymes like cytochrome P450. |
Cellular Signaling | Influences pathways such as MAPK, affecting gene expression. |
Medicine
The incorporation of fluorine enhances the metabolic stability and bioavailability of 3-(3-Fluoro-4-methylphenyl)phenol, making it useful in drug development. Preliminary studies indicate potential anticancer properties, particularly against breast cancer cell lines.
Study | Findings |
---|---|
Anticancer Activity | Exhibited potent activity in MCF-7 human breast cancer cells with IC50 values indicating low toxicity to non-cancerous cells . |
Industrial Applications
In industry, 3-(3-Fluoro-4-methylphenyl)phenol is utilized in the production of specialty chemicals and materials. Its properties are leveraged to improve the performance of coatings and resins.
Industrial Use | Benefits |
---|---|
Specialty Chemicals | Enhances performance characteristics in various applications. |
Coatings | Provides improved thermal stability and durability. |
Case Study 1: Anticancer Research
Research has shown that derivatives of 3-(3-Fluoro-4-methylphenyl)phenol exhibit significant antiproliferative activity against breast cancer cell lines, suggesting its potential as a lead compound for developing new cancer therapies .
Case Study 2: Enzyme Interaction Studies
Studies involving cytochrome P450 have demonstrated that this compound can form reactive intermediates that interact with proteins and nucleic acids, highlighting its importance in metabolic studies.
Wirkmechanismus
Target of Action
Phenolic compounds often exhibit their effects by interacting with proteins, including enzymes and receptors. They may inhibit or activate these proteins, altering their function .
Mode of Action
The exact mode of action can vary, but phenolic compounds often act as antioxidants. They can neutralize harmful free radicals in the body, preventing oxidative damage to cells .
Biochemical Pathways
Phenolic compounds can affect various biochemical pathways. For example, they may inhibit enzymes involved in the production of certain inflammatory molecules, thereby reducing inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds can vary widely depending on their specific structure. Some are well absorbed and extensively metabolized, while others are poorly absorbed and excreted largely unchanged .
Result of Action
The effects of phenolic compounds can include reduced inflammation, protection against oxidative damage, and potential anticancer effects. The specific effects can depend on the exact compound and its mode of action .
Action Environment
The action of phenolic compounds can be influenced by various environmental factors, including pH and the presence of other compounds. For example, some phenolic compounds are more effective as antioxidants in certain pH conditions .
Biochemische Analyse
Biochemical Properties
3-(3-Fluoro-4-methylphenyl)phenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 3-(3-Fluoro-4-methylphenyl)phenol and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and engage in hydrophobic interactions with the active sites of enzymes .
Cellular Effects
The effects of 3-(3-Fluoro-4-methylphenyl)phenol on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound can modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. At higher concentrations, 3-(3-Fluoro-4-methylphenyl)phenol may induce oxidative stress, leading to cellular damage and altered metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(3-Fluoro-4-methylphenyl)phenol involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 3-(3-Fluoro-4-methylphenyl)phenol can influence gene expression by interacting with transcription factors and modulating their activity. These interactions are facilitated by the compound’s structural features, which allow it to fit into the binding pockets of target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Fluoro-4-methylphenyl)phenol can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures. Over time, the degradation products of 3-(3-Fluoro-4-methylphenyl)phenol can accumulate, potentially altering its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained activation of stress response pathways and chronic alterations in gene expression .
Dosage Effects in Animal Models
The effects of 3-(3-Fluoro-4-methylphenyl)phenol in animal models vary with dosage. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can become toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired immune function. The threshold for these toxic effects depends on the species and the duration of exposure. Studies have shown that prolonged exposure to high doses of 3-(3-Fluoro-4-methylphenyl)phenol can result in significant physiological and biochemical alterations in animal models .
Metabolic Pathways
3-(3-Fluoro-4-methylphenyl)phenol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further participate in metabolic reactions, affecting the overall metabolic flux and levels of various metabolites. The interaction of 3-(3-Fluoro-4-methylphenyl)phenol with metabolic enzymes can also influence the metabolism of other compounds, potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of 3-(3-Fluoro-4-methylphenyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 3-(3-Fluoro-4-methylphenyl)phenol within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 3-(3-Fluoro-4-methylphenyl)phenol is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. The localization of 3-(3-Fluoro-4-methylphenyl)phenol to these compartments can influence its ability to interact with target biomolecules and exert its biological effects. For example, its presence in the nucleus may enhance its interaction with transcription factors, while its localization to mitochondria may affect cellular energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated benzene derivative. For example, 3-fluoro-4-methylbromobenzene can be reacted with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of 3-(3-Fluoro-4-methylphenyl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro, sulfo, and halo derivatives.
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-4-methylphenol
- 4-Fluoro-3-methylphenol
- 3-Fluoro-4-hydroxyphenylmethane
Comparison: 3-(3-Fluoro-4-methylphenyl)phenol is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the fluorine atom at the 3-position can enhance the compound’s stability and resistance to metabolic degradation .
Biologische Aktivität
3-(3-Fluoro-4-methylphenyl)phenol, with the molecular formula C13H11FO, is an aromatic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and implications for health and industry, supported by relevant research findings and data.
Overview of the Compound
3-(3-Fluoro-4-methylphenyl)phenol is a derivative of phenol characterized by a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring. Its structure allows it to participate in various biochemical interactions, particularly with enzymes and receptors.
Target Interactions
Phenolic compounds like 3-(3-Fluoro-4-methylphenyl)phenol often exert their effects through interactions with proteins, including enzymes and receptors. This compound can act as both an inhibitor and activator of specific enzymes, influencing various biochemical pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.
Antioxidant Properties
The compound exhibits antioxidant activity by neutralizing free radicals, thereby preventing oxidative damage to cells. This property is significant in reducing inflammation and protecting against cellular stress .
Cellular Effects
The biological effects of 3-(3-Fluoro-4-methylphenyl)phenol are concentration-dependent:
- Low Concentrations : Modulation of cell signaling pathways (e.g., MAPK pathway), which can lead to changes in gene expression related to proliferation and differentiation.
- High Concentrations : Induction of oxidative stress, resulting in cellular damage and altered metabolic processes.
Dosage Effects in Animal Models
Studies indicate that low doses may provide beneficial effects such as anti-inflammatory properties, while higher doses can lead to toxicity, including liver damage and neurotoxicity. The threshold for these effects varies among species and exposure duration.
Metabolic Pathways
The metabolic fate of 3-(3-Fluoro-4-methylphenyl)phenol involves several pathways:
- Biotransformation : Primarily mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
- Elimination : The compound is metabolized into various derivatives that can influence the metabolism of other substances, potentially causing drug-drug interactions .
Study on Antioxidant Activity
A study published in Molecules assessed the antioxidant properties of phenolic compounds similar to 3-(3-Fluoro-4-methylphenyl)phenol. It was found that these compounds can significantly reduce oxidative stress markers in vitro, suggesting potential therapeutic applications .
Toxicological Assessment
Research investigating the toxicological profile of fluorinated phenols indicated that prolonged exposure to high concentrations could lead to adverse health effects. In animal models, significant physiological changes were observed at elevated dosages, highlighting the need for careful dosage management in therapeutic contexts .
Industrial Uses
Due to its unique chemical properties, 3-(3-Fluoro-4-methylphenyl)phenol is utilized in the synthesis of complex organic molecules in pharmaceuticals and agrochemicals. Its ability to enhance metabolic stability makes it a valuable building block in chemical manufacturing .
Biological Research
In biological studies, this compound serves as a probe for understanding enzyme interactions and metabolic pathways involving phenolics. Its structural characteristics allow researchers to explore its role in various biochemical reactions .
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methylphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHKVHMJJJWHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683448 | |
Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-24-3 | |
Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.